molecular formula C14H12ClNO2 B1593549 (4-Chloro-phenylamino)-phenyl-acetic acid CAS No. 33984-30-4

(4-Chloro-phenylamino)-phenyl-acetic acid

Cat. No. B1593549
CAS RN: 33984-30-4
M. Wt: 261.7 g/mol
InChI Key: DPUWGZGZBBLNHZ-UHFFFAOYSA-N
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Description

“(4-Chloro-phenylamino)-phenyl-acetic acid” is a biochemical compound with the molecular formula C14H12ClNO2 and a molecular weight of 261.7 . It is used for research purposes .


Synthesis Analysis

The synthesis of “(4-Chloro-phenylamino)-phenyl-acetic acid” can be achieved through a reaction involving 2-Bromo-2-phenylacetic acid and 4-Chloroaniline . Another method involves a solution of the compound in dry THF (20 mL), which is added with DCC, HOBt, and 3®-quinuclidinol. The resulting mixture is stirred at room temperature overnight .


Molecular Structure Analysis

The molecular structure of “(4-Chloro-phenylamino)-phenyl-acetic acid” is represented by the formula C14H12ClNO2 . Unfortunately, the specific details of the molecular structure are not available in the search results.


Physical And Chemical Properties Analysis

The compound has a predicted melting point of 148.61°C, a boiling point of approximately 456.0°C at 760 mmHg, a density of approximately 1.4 g/cm3, and a refractive index of n20D 1.66 .

Safety And Hazards

The safety data sheets indicate that in case of inhalation, the victim should be moved into fresh air and given oxygen if breathing is difficult. If not breathing, artificial respiration should be given and a doctor should be consulted immediately . In case of skin contact, contaminated clothing should be removed immediately and the skin should be washed off with soap and plenty of water . In case of eye contact, the eyes should be rinsed with pure water for at least 15 minutes . In case of ingestion, the mouth should be rinsed with water. Vomiting should not be induced and nothing should be given by mouth to an unconscious person .

properties

IUPAC Name

2-(4-chloroanilino)-2-phenylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClNO2/c15-11-6-8-12(9-7-11)16-13(14(17)18)10-4-2-1-3-5-10/h1-9,13,16H,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPUWGZGZBBLNHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C(=O)O)NC2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00308073
Record name (4-Chloro-phenylamino)-phenyl-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00308073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Chloro-phenylamino)-phenyl-acetic acid

CAS RN

33984-30-4
Record name NSC201896
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=201896
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (4-Chloro-phenylamino)-phenyl-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00308073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To a solution of α-bromophenylacetic acid (1.00 g, 4.65 mmol) in acetonitrile (20 ml), was added 4-chloro-phenylamine (1.18 g, 9.30 mmol), and the mixture was heated under microwave irradiation at 100° C. for 1 hour (UPLC-MS monitoring: complete conversion). The solvent was evaporated, and the residue was positioned between EtOAc and 1N HCl. The organic phase was dried over Na2SO4, filtered and evaporated to dryness to obtain intermediate I11 (0.57 g; 47% yield).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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